N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
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Overview
Description
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a complex organic compound with the molecular formula C15H18N4O3. This compound is known for its unique structure, which includes a methoxyphenyl group, a pyrazole ring, and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide typically involves the reaction of 1-(4-methoxyphenyl)ethanone with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out in anhydrous ethanol under reflux conditions with a catalytic amount of concentrated hydrochloric acid. The product is obtained in high yield after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(benzofuran-2-yl)ethylidene]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N4O3 |
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Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
InChI |
InChI=1S/C15H18N4O3/c1-9(11-4-6-12(22-3)7-5-11)16-18-14(20)8-13-10(2)17-19-15(13)21/h4-7,13H,8H2,1-3H3,(H,18,20)(H,19,21)/b16-9+ |
InChI Key |
CIUALYPEVLMAJT-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=C(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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